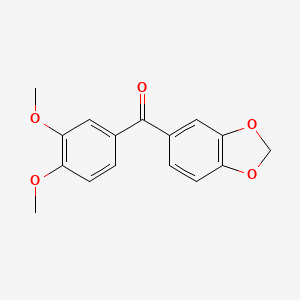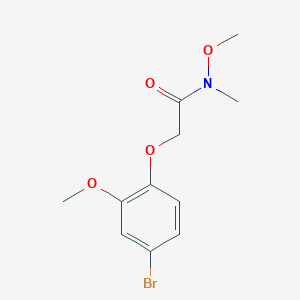
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide
概要
説明
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is a chemical compound with a unique structure that includes a methoxy group, a nitro group, and a picolinamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide typically involves the nitration of a picolinamide derivative followed by methylation and methoxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amine derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the methoxy or nitro groups.
科学的研究の応用
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
6-Methoxy-2(3H)-benzoxazolone: Shares the methoxy group but has a different core structure.
6-Chloro-N-methoxy-N-methyl-nicotinamide: Similar in having a methoxy and methyl group but differs in the presence of a chloro group.
Uniqueness: 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H9N3O4 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-9-7(12)5-3-4-6(11(13)14)8(10-5)15-2/h3-4H,1-2H3,(H,9,12) |
InChIキー |
OMINSMOHRVKXCS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)







